4-Ethyl trazodone

Description

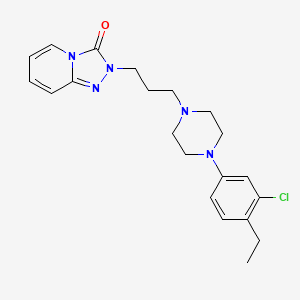

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKVJGFSBCIPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-35-6 | |

| Record name | 4-Ethyl trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYL TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Proposed Method for the Synthesis and Characterization of 4-Ethyl Trazodone: A Technical Guide

Abstract

This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of 4-Ethyl trazodone, a novel analogue of the established antidepressant drug, trazodone. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is widely utilized for major depressive disorder and off-label for insomnia.[1][2] The synthesis of novel analogues is a critical step in exploring structure-activity relationships (SAR) and potentially developing compounds with improved pharmacological profiles. This document provides a scientifically grounded, hypothetical pathway for the synthesis of 4-Ethyl trazodone, leveraging established N-arylpiperazine synthesis protocols.[3][4][5] Furthermore, it details a rigorous, multi-technique approach for the structural elucidation and purity assessment of the target compound, incorporating modern analytical methods such as HPLC, mass spectrometry, and NMR spectroscopy.[6][7][8] This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction and Rationale

Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one) exerts its therapeutic effects through a complex mechanism involving antagonism of serotonin 5-HT2A/2C receptors, inhibition of the serotonin transporter (SERT), and antagonism of α1-adrenergic receptors.[11][12] This multifaceted pharmacology distinguishes it from more selective agents like SSRIs.[13][14] The development of trazodone analogues aims to modulate these interactions to enhance efficacy, improve the side-effect profile, or alter pharmacokinetic properties.

The introduction of an ethyl group at the 4-position of the triazolopyridine ring of trazodone represents an unexplored modification. This substitution could potentially influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target receptors and metabolic stability. This guide proposes a robust synthetic strategy and a comprehensive characterization workflow to produce and validate the structure of this novel compound, 4-Ethyl trazodone.

Proposed Synthetic Pathway

The synthesis of trazodone and its derivatives typically involves the coupling of an appropriate N-arylpiperazine with a side chain attached to the triazolopyridine core.[9][15][16] Microwave-assisted synthesis has been shown to significantly reduce reaction times for these couplings.[9][10][15] For the synthesis of 4-Ethyl trazodone, a convergent two-part strategy is proposed, starting from commercially available materials.

Part A: Synthesis of the Key Intermediate, 1-(3-chlorophenyl)piperazine. This is a well-established intermediate in many pharmaceutical syntheses. A common and efficient method involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[5]

Part B: Synthesis of the 4-Ethyl-triazolopyridine Side Chain. This requires the synthesis of 2-(3-chloropropyl)-4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one. This can be achieved by reacting the commercially available 4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one with 1-bromo-3-chloropropane.

Part C: Final Coupling Reaction. The final step involves the nucleophilic substitution reaction between 1-(3-chlorophenyl)piperazine (from Part A) and the chlorinated side chain intermediate (from Part B) to yield 4-Ethyl trazodone. This reaction is often facilitated by a base, such as potassium carbonate, and can be accelerated using microwave irradiation.[15]

Caption: Proposed synthetic workflow for 4-Ethyl trazodone.

Detailed Experimental Protocols

Synthesis of 1-(3-chlorophenyl)piperazine (Intermediate 1)

-

Rationale: This is a standard procedure for generating the N-arylpiperazine core, a common scaffold in medicinal chemistry.[3][4] Diethylene glycol monomethyl ether is chosen as a high-boiling solvent suitable for this condensation reaction.[5]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and diethylene glycol monomethyl ether.

-

Heat the mixture to reflux (approx. 190 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and basify with a concentrated NaOH solution to pH > 12.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to yield pure 1-(3-chlorophenyl)piperazine.

-

Synthesis of 2-(3-chloropropyl)-4-ethyl-[4][10][11]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2)

-

Rationale: This step attaches the three-carbon linker to the heterocyclic core. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance reaction rates in this biphasic alkylation.

-

Procedure:

-

In a flask, dissolve 4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add potassium carbonate (K2CO3, 2.0 eq) as a base and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.

-

Add 1-bromo-3-chloropropane (1.5 eq) to the mixture.

-

Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Redissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum and purify the resulting oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Synthesis of 4-Ethyl trazodone (Final Product)

-

Rationale: This is the final coupling step. Microwave-assisted synthesis is proposed to reduce reaction time and potentially improve yield, a technique proven effective for trazodone and its derivatives.[9][15]

-

Procedure:

-

In a microwave-safe reaction vessel, combine 1-(3-chlorophenyl)piperazine (1.0 eq), 2-(3-chloropropyl)-4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one (1.1 eq), and powdered potassium carbonate (2.5 eq) in a minimal amount of a polar aprotic solvent like DMF or acetonitrile.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.

-

Cool the vessel to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain the final compound, 4-Ethyl trazodone.

-

Structural Elucidation and Characterization

A battery of analytical techniques is required to unequivocally confirm the structure and assess the purity of the newly synthesized 4-Ethyl trazodone.

Caption: Analytical workflow for the characterization of 4-Ethyl trazodone.

Expected Characterization Data

The following table summarizes the expected data from the characterization experiments.

| Technique | Parameter | Expected Result for 4-Ethyl Trazodone (C21H26ClN5O) |

| HRMS (ESI+) | [M+H]+ | Calculated: 400.1898; Found: Value should be within 5 ppm |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (6.5-8.0 ppm), Alkyl chain protons (1.5-4.0 ppm), Ethyl group protons (CH3 triplet, CH2 quartet) |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-160 ppm), Carbonyl carbon (~170 ppm), Alkyl carbons (10-60 ppm) |

| RP-HPLC | Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 252 nm[17]) |

| FT-IR | Wavenumber (cm⁻¹) | C=O stretch (~1680-1700 cm⁻¹), C-N stretches, Aromatic C-H and C=C stretches |

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a reverse-phase C18 column.[17][18] A suitable mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid, with UV detection at approximately 252 nm.[6][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is crucial for confirming the elemental composition. The observed isotopic pattern for the [M+H]+ and [M+2+H]+ ions should be consistent with the presence of one chlorine atom.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide the primary evidence for the covalent structure. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be essential to assign all proton and carbon signals unambiguously, confirming the position of the ethyl group and the connectivity of the entire molecule.[8]

Discussion and Future Work

The successful synthesis and characterization of 4-Ethyl trazodone, following the protocols outlined in this guide, would provide a novel molecular entity for pharmacological investigation. The primary next step would be to assess its binding affinity at key targets (e.g., 5-HT2A, SERT, α1-adrenergic receptors) through radioligand binding assays. Subsequent in vitro functional assays and in vivo behavioral models would be necessary to determine its pharmacological profile and potential as a therapeutic agent. This systematic approach, from rational design and synthesis to rigorous characterization and biological evaluation, is fundamental to modern drug discovery.

References

-

A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Jaśkowska J, et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules. Available at: [Link]

-

Jaśkowska J, et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. PubMed Central. Available at: [Link]

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. PubMed. Available at: [Link]

-

Trazodone. Wikipedia. Available at: [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health (NIH). Available at: [Link]

-

HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. PubMed. Available at: [Link]

- Method for synthesis of chiral n-arylpiperazines. Google Patents.

-

Method development and validation of trazodone hydrochloride by rp-hplc. Scitegrity. Available at: [Link]

-

Nandini R. Pai, et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

-

Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. Available at: [Link]

-

Trazodone. PubChem - National Institutes of Health (NIH). Available at: [Link]

-

Trazodone for Insomnia: A Systematic Review. PMC - National Institutes of Health (NIH). Available at: [Link]

-

Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed. Available at: [Link]

-

Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Trazodone: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

- Continuous process for the preparation of trazodone. Google Patents.

-

LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A) and the isotope fine structure of the [M + H] + - ResearchGate. Available at: [Link]

-

A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. Available at: [Link]

-

HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate. Available at: [Link]

-

Trazodone. NIST WebBook. Available at: [Link]

-

What Did the Patent for the Synthesis of Highly Purified Trazodone Bring?. proLékaře.cz. Available at: [Link]

-

trazodone HCl. Zymus. Available at: [Link]

-

New Pharmaceutical Salts of Trazodone. PMC - PubMed Central - National Institutes of Health (NIH). Available at: [Link]

-

DIN/PIN/NPN Number. BC PharmaCare Formulary Search. Available at: [Link]:::::

-

TRAZODONE hydrochloride Label. accessdata.fda.gov. Available at: [Link]

Sources

- 1. Trazodone - Wikipedia [en.wikipedia.org]

- 2. New Pharmaceutical Salts of Trazodone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies [mdpi.com]

- 10. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 17. jocpr.com [jocpr.com]

- 18. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

"chemical properties of 4-Ethyl trazodone"

An In-Depth Technical Guide to the Chemical Properties of 4-Ethyl Trazodone

Introduction

4-Ethyl trazodone, identified chemically as 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one, is a significant analogue and known impurity of the widely prescribed antidepressant, Trazodone.[1][4] While Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used for major depressive disorder and insomnia, the characterization of its related compounds is paramount for ensuring pharmaceutical quality, safety, and efficacy.[5] This guide provides a comprehensive overview of the core chemical properties of 4-Ethyl trazodone, designed for researchers, analytical scientists, and drug development professionals. Its primary application is as a certified reference standard for analytical method development, validation, and quality control during the synthesis and formulation of Trazodone.[6] Understanding the chemical behavior of this specific impurity is critical for developing robust analytical methods capable of detecting and quantifying it, thereby meeting stringent regulatory requirements.

Chemical Identity and Structure

The unique chemical identity of 4-Ethyl trazodone is established by its molecular structure, which features an ethyl group substitution on the chlorophenyl ring, distinguishing it from the parent Trazodone molecule. This substitution has a tangible impact on its physicochemical properties, such as lipophilicity and molecular weight.

Systematic Nomenclature and Identifiers

-

IUPAC Name : 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one[1]

-

Synonyms : Trazodone EP Impurity E, Para-ethyl trazodone[1][4]

-

Canonical SMILES : CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl[1]

-

InChIKey : FAKVJGFSBCIPNY-UHFFFAOYSA-N[1]

Molecular Structure

The structure comprises a triazolopyridine core linked via a propyl chain to a piperazine ring, which is in turn substituted with a 3-chloro-4-ethylphenyl group.

Caption: 2D Chemical Structure of 4-Ethyl trazodone.

Physicochemical Properties

The physicochemical properties of a drug impurity are critical for predicting its behavior during manufacturing, formulation, and analytical testing. The addition of an ethyl group to the Trazodone structure slightly increases its molecular weight and lipophilicity (as indicated by a higher XLogP3 value compared to Trazodone's 2.68).[1][5] This increased lipophilicity can influence its solubility, chromatographic retention, and potential for bioaccumulation.

| Property | Value | Source |

| Molecular Weight | 399.9 g/mol | [1][4] |

| Monoisotopic Mass | 399.1825882 Da | [1] |

| XLogP3 (Computed) | 3.6 | [1] |

| Topological Polar Surface Area | 42.4 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO) | [7] |

| Storage Temperature | 2-8 °C | [7] |

Synthesis and Purification

A robust synthetic strategy is essential for producing 4-Ethyl trazodone as a high-purity reference material. The synthesis logically follows established methods for Trazodone and its analogues, typically involving a nucleophilic substitution reaction.[8]

Proposed Synthetic Pathway

The most direct synthesis involves the condensation of two key intermediates: 1-(3-chloro-4-ethylphenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one . This pathway is analogous to a known Trazodone synthesis, providing a high degree of confidence in its viability.[8] The choice of a phase-transfer catalyst and a suitable base is critical for driving the reaction to completion while minimizing side products.

Caption: Proposed synthetic workflow for 4-Ethyl trazodone.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for analogous compounds.

-

Reaction Setup : To a round-bottom flask, add 1-(3-chloro-4-ethylphenyl)piperazine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in acetonitrile.

-

Addition of Second Intermediate : Add a solution of 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.1 eq) in acetonitrile dropwise to the stirred mixture at room temperature.

-

Reaction Execution : Heat the mixture to reflux (approx. 80-82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up : After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethyl trazodone.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of 4-Ethyl trazodone, especially when it is used as a reference standard. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[6]

Caption: Comprehensive analytical workflow for reference standard certification.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group (a characteristic triplet and quartet), the propyl chain, and the piperazine ring protons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z corresponding to its calculated monoisotopic mass (approx. 400.19).

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups. Expected peaks include C=O stretching for the triazolone carbonyl group, C-Cl stretching, aromatic C=C bending, and C-H stretching from the alkyl and aromatic moieties.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : HPLC, typically with UV detection, is the gold standard for determining the purity of the reference material.[6][7] A gradient reversed-phase method using a C18 column is commonly employed.

-

Causality : The choice of a reversed-phase method is dictated by the molecule's moderate lipophilicity. The gradient elution is necessary to ensure that any potential impurities with different polarities are well-resolved from the main peak. Purity is typically assessed by area percentage at a wavelength where the chromophores exhibit significant absorbance (e.g., ~254 nm).

-

Protocol: HPLC Purity Determination

-

Standard Preparation : Accurately weigh and dissolve 4-Ethyl trazodone in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.

-

Chromatographic Conditions :

-

Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the prepared standard solution. Integrate all peaks and calculate the purity of 4-Ethyl trazodone as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the 4-Ethyl trazodone reference standard.

-

Recommended Storage : Vendors recommend storage at 2-8 °C in a well-sealed container, protected from light.[7]

-

Rationale : Refrigerated storage slows the rate of potential chemical degradation. The piperazine and triazolopyridine moieties can be susceptible to oxidative degradation over long periods, and protection from light prevents potential photochemical reactions.

Conclusion

4-Ethyl trazodone is a chemically well-defined molecule of high importance in the pharmaceutical industry. Its role as a Trazodone impurity necessitates a thorough understanding of its chemical properties, from its synthesis and purification to its comprehensive analytical characterization. The methodologies and data presented in this guide provide a framework for scientists to effectively synthesize, identify, and quantify this compound, ensuring the development of safe and high-quality Trazodone drug products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71316674, 4-Ethyl trazodone. Available at: [Link]

-

Gong, L. et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Available at: [Link]

-

Gong, L. et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Research Square. Available at: [Link]

-

Zym-TRAZODONE (2009). Trazodone HCl Product Monograph. Available at: [Link]

-

Thorn, C.F. et al. (2010). Trazodone Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

Axios Research (n.d.). 4-Ethyl Trazodone - CAS - 1346599-35-6. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5533, Trazodone. Available at: [Link]

-

SynZeal (n.d.). Trazodone EP Impurity E. Available at: [Link]

-

Stolarczyk, M. et al. (2020). New Pharmaceutical Salts of Trazodone. Molecules. Available at: [Link]

-

Allmpus (n.d.). Trazodone BP Impurity E | Trazodone 4-Ethyl Impurity. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62935, Trazodone Hydrochloride. Available at: [Link]

-

ResearchGate (n.d.). Chemical structure of trazodone. Available at: [Link]

-

Kadam, A.S. et al. (2020). Formulation and Evaluation of Medicated Jelly of Trazodone HCl. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Zagórska, A. et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

- Google Patents (2015). WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.

Sources

- 1. 4-Ethyl trazodone | C21H26ClN5O | CID 71316674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Trazodone EP Impurity E | 1346599-35-6 | SynZeal [synzeal.com]

- 5. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. allmpus.com [allmpus.com]

- 8. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Ethyl Trazodone: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl trazodone, identified as a potential impurity and analogue of the well-established antidepressant drug Trazodone, presents a significant area of interest for pharmaceutical researchers and drug development professionals. Understanding the physicochemical properties, synthesis, and analytical behavior of such analogues is paramount for ensuring the purity, safety, and efficacy of the parent drug. This technical guide provides a comprehensive overview of 4-Ethyl trazodone, drawing upon established knowledge of Trazodone and its derivatives to offer expert insights for the scientific community.

Part 1: Core Physicochemical and Structural Information

4-Ethyl trazodone, systematically named 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one, is a close structural analogue of Trazodone, distinguished by the presence of an ethyl group on the phenylpiperazine moiety.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1346599-35-6 | Internal Database |

| Molecular Formula | C₂₁H₂₆ClN₅O | Internal Database |

| Molecular Weight | 399.92 g/mol | Internal Database |

| IUPAC Name | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one | Internal Database |

| SMILES | CCC1=CC(=C(Cl)C=C1)N2CCN(CCCN3C(=O)N4C=CC=CC4=N3)CC2 | Internal Database |

| Synonyms | Trazodone EP Impurity E, Para-ethyl trazodone | Internal Database |

Molecular Structure

The molecular structure of 4-Ethyl trazodone, illustrating the key functional groups, is presented below.

Caption: Molecular structure of 4-Ethyl trazodone.

Part 2: Synthesis and Organic Chemistry

Proposed Synthetic Pathway

A plausible synthesis of 4-Ethyl trazodone would likely involve a two-step process:

-

Synthesis of 1-(3-chloro-4-ethylphenyl)piperazine: This key intermediate can be synthesized through the reaction of 3-chloro-4-ethylaniline with bis(2-chloroethyl)amine.

-

Alkylation Reaction: The synthesized 1-(3-chloro-4-ethylphenyl)piperazine is then reacted with 2-(3-chloropropyl)-[1][2]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield 4-Ethyl trazodone.[2]

Caption: Proposed two-step synthesis of 4-Ethyl trazodone.

Part 3: Inferred Pharmacological Profile

Direct pharmacological studies on 4-Ethyl trazodone are not extensively reported. However, its structural similarity to Trazodone allows for an informed discussion of its likely pharmacological properties.

Mechanism of Action of Trazodone

Trazodone's therapeutic effects are attributed to its dual mechanism of action:

-

Serotonin 5-HT₂A Receptor Antagonism: This is a primary mechanism, contributing to its antidepressant and anxiolytic effects.[3]

-

Serotonin Reuptake Inhibition (SRI): Trazodone also weakly inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.[4]

-

α₁-Adrenergic and Histamine H₁ Receptor Blockade: These actions are responsible for the sedative and hypnotic effects of Trazodone, as well as side effects like orthostatic hypotension.[3]

Potential Influence of the 4-Ethyl Group

The addition of an ethyl group to the phenyl ring could potentially modulate the pharmacological profile of the molecule:

-

Lipophilicity: The ethyl group increases the lipophilicity of the molecule. This may enhance its ability to cross the blood-brain barrier, potentially leading to a faster onset of action or altered central nervous system distribution.

-

Receptor Binding Affinity: The ethyl group's steric and electronic properties could influence the binding affinity and selectivity for its target receptors (5-HT₂A, SERT, α₁-adrenergic, H₁). This could result in a different side-effect profile or therapeutic window compared to Trazodone. Further in-vitro binding assays would be necessary to confirm these hypotheses. Studies on other arylpiperazine derivatives have shown that substitutions on the aryl ring can significantly alter pharmacological activity.

Part 4: Analytical Methodologies

As 4-Ethyl trazodone is a known impurity of Trazodone, established analytical methods for the parent drug are highly relevant and can be adapted for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.

Recommended HPLC Method

Based on validated methods for Trazodone and its related substances, the following HPLC parameters are recommended for the analysis of 4-Ethyl trazodone.[5][6]

| Parameter | Recommended Condition | Rationale |

| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Provides good separation for non-polar to moderately polar compounds. |

| Mobile Phase | A mixture of Acetonitrile, Methanol, and an aqueous buffer (e.g., phosphate or acetate) | The organic modifiers allow for the elution of the analyte, while the buffer controls the pH and improves peak shape. |

| Detection | UV at approximately 254 nm | Trazodone and its analogues exhibit strong UV absorbance at this wavelength. |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that provides a good balance between analysis time and resolution. |

| Injection Volume | 10 - 20 µL | A typical injection volume for standard HPLC analysis. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Ethyl trazodone in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to a known concentration.

-

Sample Preparation: Dissolve the sample containing potential 4-Ethyl trazodone in the same diluent as the standard to a similar concentration.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Identify the 4-Ethyl trazodone peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 4-Ethyl trazodone in the sample by comparing the peak area with the standard's peak area.

Caption: A typical workflow for the HPLC analysis of 4-Ethyl trazodone.

Conclusion

4-Ethyl trazodone, as a significant analogue of Trazodone, warrants careful consideration in the development and quality control of the parent drug. While direct experimental data on this specific molecule is limited, a thorough understanding of Trazodone's chemistry, pharmacology, and analytical behavior provides a robust framework for its characterization. The proposed synthetic pathway and analytical methods in this guide offer a solid foundation for researchers to further investigate the properties and potential impact of 4-Ethyl trazodone. Future studies should focus on the definitive synthesis and pharmacological evaluation of this compound to fully elucidate its profile.

References

-

Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules (Basel, Switzerland), 24(8), 1609. [Link]

-

Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536–546. [Link]

-

PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. Retrieved from [Link]

-

Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]

-

Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Journal of psychopharmacology (Oxford, England), 19(3), 235–241. [Link]

- Fagiolini, A., Comandini, A., Catena-Dell’Osso, M., & Kasper, S. (2012). Rediscovering trazodone for the treatment of major depressive disorder. CNS drugs, 26(12), 1033–1049.

- Brookes, G. (1979). Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. Drugs, 17(1), 1-21.

- Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls.

- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources.

-

Gąsior, N., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7258. [Link]

- Pai, N. R., & Patil, S. S. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.

- Pistos, C., & Ioannou, P. (2002). Development and validation of a liquid chromatographic method for the determination of trazodone and its main metabolite, m-chlorophenylpiperazine, in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 766(2), 263–269.

-

Thummar, M., Patel, P. N., Kushwaha, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16957-16967. [Link]

Sources

- 1. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. study.com [study.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. jocpr.com [jocpr.com]

A Technical Guide to the Potential Metabolic Pathways of 4-Ethyl Trazodone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive and complex metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of multiple metabolites, including the pharmacologically active m-chlorophenylpiperazine (m-CPP).[1] This guide provides a forward-looking analysis of the potential metabolic fate of 4-Ethyl trazodone, a novel analog. By integrating the well-characterized biotransformation pathways of the parent trazodone molecule with established principles of alkylbenzene metabolism, we propose a series of predictive metabolic maps.[2][3][4] Key hypothesized pathways for 4-Ethyl trazodone include N-dealkylation, oxidation of the ethyl moiety at both its α- and β-carbons, aromatic hydroxylation on the ethyl-substituted phenyl ring, and modifications to the triazolopyridine core. This document outlines a comprehensive in vitro experimental strategy, including detailed protocols for metabolic stability assays, metabolite profiling, and reaction phenotyping, to systematically investigate these predictions.[1][5] The insights and methodologies presented herein are intended to serve as a foundational resource for the preclinical development and characterization of 4-Ethyl trazodone and other related analogs.

Introduction

Trazodone is a widely prescribed antidepressant distinguished by its unique pharmacological profile, which combines serotonin reuptake inhibition with potent antagonism at 5-HT2A, α1-adrenergic, and H1-histaminergic receptors.[1][6] This multifaceted mechanism of action accounts for its efficacy in treating major depressive disorder, particularly in patients with associated anxiety and sleep disturbances.[7] The clinical pharmacokinetics of trazodone are heavily influenced by its extensive hepatic metabolism.[1][8] The biotransformation is complex, involving multiple CYP isoforms and producing a cascade of metabolites, the most significant being m-CPP, which has its own distinct serotonergic activity.[1][9][10]

The introduction of an ethyl group at the 4-position of the phenylpiperazine moiety, creating 4-Ethyl trazodone, presents a novel chemical entity whose metabolic fate is critical to its potential efficacy, safety, and drug-drug interaction profile. Understanding its biotransformation is paramount for predicting its pharmacokinetic behavior, identifying potentially active or reactive metabolites, and guiding further development. This guide synthesizes current knowledge on trazodone metabolism to construct a predictive metabolic landscape for this new analog and provides the experimental framework required to validate these hypotheses.

Established Metabolism of Trazodone: A Foundation

Trazodone's metabolism is a multi-pathway process involving both Phase I and Phase II reactions.[1] CYP3A4 is the principal enzyme responsible for its initial biotransformation.[1][5][11][12]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

-

N-Dealkylation: The most prominent pathway is the CYP3A4-mediated oxidative cleavage of the N-propyl side chain, yielding the major active metabolite, m-chlorophenylpiperazine (m-CPP).[2][11][13] Systemic levels of m-CPP are typically less than 10% of the parent drug concentration.[1]

-

Hydroxylation: This occurs at several positions. Aromatic hydroxylation of the chlorophenyl ring and hydroxylation of the triazolopyridine ring are known pathways.[2][3][14] While CYP3A4 is involved, CYP2D6 also contributes to hydroxylation reactions.[1][7]

-

N-Oxidation: Oxidation can occur on the piperazine nitrogen, a reaction to which flavin-containing monooxygenases (FMOs) may contribute.[1][3][5]

-

Bioactivation Pathways: Research has identified the formation of reactive intermediates.[15] These include an electrophilic epoxide on the triazolopyridinone ring and a quinone-imine intermediate formed following hydroxylation of the chlorophenyl ring.[15] These reactive species can form conjugates with glutathione and may be implicated in rare cases of hepatotoxicity.[15]

Phase II Metabolism

The hydroxylated and other Phase I metabolites can undergo conjugation with glucuronic acid, forming more water-soluble compounds that are readily excreted.[2]

The diagram below summarizes the primary metabolic routes for trazodone.

Caption: Established Metabolic Pathways of Trazodone.

Predicted Metabolism of the 4-Ethyl Moiety

The introduction of a 4-ethyl group on the phenyl ring provides new sites for metabolic attack. The metabolism of such N-alkyl-substituted anilines generally involves both α-C-oxidation and N-oxidation.[16]

-

3.1 α-Carbon and β-Carbon Oxidation: The ethyl group is susceptible to oxidation at both the α-carbon (benzylic position) and the β-carbon (terminal position).

-

α-Hydroxylation: Oxidation at the carbon adjacent to the aromatic ring would produce a secondary alcohol. This could be further oxidized to a ketone.

-

β-Hydroxylation: Oxidation at the terminal methyl group would yield a primary alcohol, which can be sequentially oxidized to an aldehyde and then a carboxylic acid.

-

-

3.2 Aromatic Hydroxylation: The ethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[17] This electronic influence may direct CYP-mediated hydroxylation to the positions ortho to the ethyl group (positions 3 and 5 of the phenyl ring), as the para position is blocked.

Hypothesized Metabolic Pathways of 4-Ethyl Trazodone

By combining the known metabolic routes of the trazodone scaffold with the predicted metabolism of the 4-ethylphenyl group, we can construct a comprehensive metabolic map for 4-Ethyl trazodone.

-

Pathway A: N-Dealkylation: Similar to trazodone, CYP3A4-mediated N-dealkylation is expected to be a major pathway, yielding 1-(4-ethylphenyl)piperazine (4-EPP), a novel metabolite that will require pharmacological characterization.

-

Pathway B: Ethyl Group Oxidation: The intact 4-Ethyl trazodone molecule could undergo oxidation on the ethyl side chain, leading to 4-(1-hydroxyethyl)-phenyl trazodone (from α-hydroxylation) or 4-(2-hydroxyethyl)-phenyl trazodone (from β-hydroxylation) and its subsequent acid metabolite.

-

Pathway C: Aromatic Hydroxylation: Hydroxylation could occur on the ethyl-substituted phenyl ring, likely at the 3- or 5-position, to form phenolic metabolites.

-

Pathway D: Triazolopyridine Moiety Metabolism: The triazolopyridine ring system is expected to undergo hydroxylation and potential bioactivation to an epoxide, analogous to the parent drug.[15]

-

Pathway E: N-Oxidation: The piperazine nitrogen atoms remain potential sites for N-oxidation.

-

Combination and Secondary Pathways: Primary metabolites from any of these pathways may undergo further metabolic transformations. For instance, the N-dealkylation product, 4-EPP, could subsequently undergo ethyl group oxidation or aromatic hydroxylation.

-

Phase II Conjugation: All hydroxylated metabolites are potential substrates for glucuronidation or sulfation.

The following diagram illustrates the predicted interconnected metabolic network for 4-Ethyl trazodone.

Caption: Hypothesized Metabolic Pathways for 4-Ethyl Trazodone.

Experimental Strategy for Metabolite Identification & Pathway Elucidation

A systematic, tiered approach is required to validate the hypothesized pathways and characterize the metabolism of 4-Ethyl trazodone. The following protocols are based on standard industry practices for drug metabolism studies.[1][18]

Experimental Workflow Overview

The workflow begins with broad stability and profiling assays and progresses to specific enzyme identification.

Caption: Workflow for Metabolic Pathway Elucidation.

In Vitro Methodologies

Protocol 5.2.1: Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of 4-Ethyl trazodone.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of 4-Ethyl trazodone in a suitable organic solvent (e.g., acetonitrile). Prepare pooled HLM (e.g., from Celsis IVT) in 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.

-

Incubation: Pre-warm HLM suspension (final protein concentration 0.5-1.0 mg/mL) at 37°C.

-

Initiation: Add 4-Ethyl trazodone to the HLM suspension (final concentration, e.g., 1 µM). After a brief pre-incubation, initiate the reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like trazodone-d6).[1]

-

Sample Processing: Samples are centrifuged to pellet the protein. The supernatant is transferred for LC-MS/MS analysis.

-

Data Analysis: The disappearance of the parent compound over time is monitored. The natural log of the percent remaining is plotted against time to determine the rate constant (k), from which t½ (0.693/k) and CLint are calculated.

-

Protocol 5.2.2: Metabolite Profiling in HLM and Cryopreserved Hepatocytes

-

Objective: To detect and tentatively identify all major and minor metabolites formed in vitro.

-

Methodology:

-

Incubation: Set up incubations similar to the stability assay (Protocol 5.2.1), but use a higher concentration of 4-Ethyl trazodone (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).[1] Perform parallel incubations with and without NADPH to distinguish CYP-mediated metabolites. For hepatocytes, incubations are typically longer (e.g., up to 4 hours) to allow for both Phase I and Phase II metabolism.

-

Sample Processing: Quench and process samples as described above.

-

Analytical Detection: Analyze samples using high-resolution LC-MS/MS. Data analysis involves searching for predicted metabolite masses (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation from the piperazine nitrogen, etc.) and comparing chromatograms from NADPH-positive and NADPH-negative incubations.

-

Protocol 5.2.3: Reaction Phenotyping with Recombinant CYPs and Chemical Inhibitors

-

Objective: To identify the specific CYP enzymes responsible for the formation of key metabolites.

-

Causality: This step is crucial for predicting drug-drug interactions. By pinpointing the responsible enzymes, we can anticipate how co-administered drugs that inhibit or induce these enzymes might alter the clearance and exposure of 4-Ethyl trazodone.

-

Methodology 1 (Recombinant Enzymes):

-

Incubate 4-Ethyl trazodone separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Analyze the formation of each major metabolite across the panel to identify which enzymes are capable of catalyzing each reaction.

-

-

Methodology 2 (Chemical Inhibition):

-

Incubate 4-Ethyl trazodone in pooled HLM in the presence and absence of specific chemical inhibitors for major CYP enzymes.[1][18]

-

Measure the percent reduction in the formation rate of each metabolite in the presence of the inhibitor compared to a vehicle control. A significant reduction points to the involvement of that specific CYP isoform.

-

Data Presentation

Quantitative results from reaction phenotyping should be summarized in a clear, tabular format.

Table 1: Effect of Selective CYP Inhibitors on the Formation of Major 4-Ethyl Trazodone Metabolites in HLM

| Metabolite | Inhibitor | Target CYP | % Formation Remaining (Mean ± SD) |

|---|---|---|---|

| 4-EPP | Ketoconazole | CYP3A4 | 12 ± 4% |

| Quinidine | CYP2D6 | 95 ± 8% | |

| α-OH Metabolite | Ketoconazole | CYP3A4 | 45 ± 11% |

| Quinidine | CYP2D6 | 88 ± 9% | |

| Phenolic Metabolite | Ketoconazole | CYP3A4 | 60 ± 7% |

| Quinidine | CYP2D6 | 52 ± 13% |

(Data are hypothetical and for illustrative purposes only)

Conclusion

The metabolic profile of 4-Ethyl trazodone is predicted to be a complex interplay of pathways inherited from its parent structure and novel routes introduced by the 4-ethylphenyl moiety. The primary routes are hypothesized to be CYP3A4-mediated N-dealkylation and various oxidative attacks on the ethyl group and its associated aromatic ring. The experimental framework detailed in this guide provides a robust and logical progression for systematically identifying the metabolites, elucidating the biotransformation pathways, and pinpointing the key enzymes involved. This foundational knowledge is indispensable for the rational development of 4-Ethyl trazodone, enabling early assessment of its pharmacokinetic profile, potential for active metabolites, and susceptibility to drug-drug interactions.

References

-

Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]

-

Shin, J., & Saadabadi, A. (2024). Trazodone. In StatPearls. StatPearls Publishing. [Link]

-

Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. Retrieved from [Link]

-

Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024). Psychopharmacology Institute. [Link]

-

Trazodone: Pharmacokinetics & Mechanism of Action. (n.d.). Study.com. Retrieved from [Link]

-

Zym-TRAZODONE (trazodone hydrochloride tablets or oral solution). (2009). Product Monograph. [Link]

-

Rotzinger, S., Fang, J., Coutts, R. T., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

-

Trazodone. (n.d.). ClinPGx. PharmGKB. Retrieved from [Link]

-

Wen, B., Ma, L., Nelson, S. D., & Zhu, M. (2008). Metabolic activation of the nontricyclic antidepressant trazodone to electrophilic quinone-imine and epoxide intermediates in human liver microsomes and recombinant P4503A4. Chemical Research in Toxicology, 21(7), 1362-1371. [Link]

-

Jauch, R., Kopitar, Z., Hammer, R., & Prox, A. (1976). [Pharmacokinetics and metabolism of trazodone in man (author's transl)]. Arzneimittel-Forschung, 26(11), 2084-2090. [Link]

-

Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2002). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Journal of Psychopharmacology, 16(4), 333-339. [Link]

-

Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., Durol, A. L., & Shader, R. I. (2000). In vitro metabolism of trazodone by CYP3A: inhibition by ketoconazole and human immunodeficiency viral protease inhibitors. Biological Psychiatry, 47(7), 655-661. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Psychopharmacology, 137(2), 162-168. [Link]

-

Caccia, S. (2024). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2). [Link]

-

Otani, K., Yasui, N., Kaneko, S., Ohkubo, T., & Sugawara, K. (1995). Effects of various factors on steady state plasma concentrations of trazodone and its active metabolite m-chlorophenylpiperazine. International Clinical Psychopharmacology, 10(2), 107-110. [Link]

-

Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers. [Link]

-

Inhibition of cytochrome P450 enzymes by trazodone, mCPP and positive controls in CD1 mouse hepatocytes. (2025). ResearchGate. [Link]

-

Cowan, D. A., Patterson, L. H., Damani, L. A., & Gorrod, J. W. (1982). Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro. Biomedical Mass Spectrometry, 9(6), 233-240. [Link]

-

Yamato, C., Takahashi, T., & Fujita, T. (1974). Studies on Metabolism of Trazodone, II. Metabolic Fate after Intravenous Administration and Effects on Liver Microsomal Drug-Metabolizing Enzymes in Rats. ResearchGate. [Link]

-

Caccia, S., Fong, M. H., & Garattini, S. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of Analytical Toxicology, 10(6), 233-235. [Link]

-

Kumar, P., Kumar, P., Kumar, R., & Singh, S. K. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 4(3). [Link]

-

Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]

-

Ding, L., Wang, X., Wang, J., Zhang, Y., & Zhang, Y. (2022). Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry... Therapeutic Drug Monitoring, 44(3), 465-473. [Link]

-

Caccia, S., Fong, M. H., Garattini, S. (1986). Determination of Trazodone(R) and Its Metabolite, m-CPP, in Serum and Urine by HPLC. Journal of Analytical Toxicology. [Link]

-

U.S. Food and Drug Administration. (n.d.). TRAZODONE hydrochloride Label. Retrieved from [Link]

-

Latacz, G., Karczmarzyk, Z., Kuran, B., Siwek, A., & Starek, M. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1599. [Link]

-

Stary-Nalepa, A., Jasicka-Misiak, I., Latacz, G., & Polanski, J. (2021). New Pharmaceutical Salts of Trazodone. Molecules, 26(3), 769. [Link]

-

KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

Sources

- 1. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Trazodone: Pharmacokinetics & Mechanism of Action | Study.com [study.com]

- 9. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro metabolism of trazodone by CYP3A: inhibition by ketoconazole and human immunodeficiency viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. [Pharmacokinetics and metabolism of trazodone in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic activation of the nontricyclic antidepressant trazodone to electrophilic quinone-imine and epoxide intermediates in human liver microsomes and recombinant P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. frontiersin.org [frontiersin.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Stability of 4-Ethyl Trazodone

Introduction: Contextualizing 4-Ethyl Trazodone in Drug Development

4-Ethyl trazodone is recognized as a specified impurity and related compound of Trazodone, a well-established serotonin antagonist and reuptake inhibitor (SARI) used for treating major depressive disorder.[1][2][3] Understanding the stability of such related substances is a critical component of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. Trazodone itself is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6, to form metabolites such as m-chlorophenylpiperazine (m-CPP).[4][5][6][7] This metabolic profile provides a foundational hypothesis for investigating the stability of its 4-ethyl analog.

This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro stability of 4-Ethyl trazodone. We will explore its stability under chemical, plasma, and metabolic conditions. The rationale behind each experimental design is detailed, reflecting the principle that a thorough in vitro assessment is essential for predicting a compound's in vivo pharmacokinetic behavior and identifying potential liabilities early in the development process.[8][9][10][11] These studies are fundamental for making informed decisions, from lead optimization to candidate selection and beyond.

Part 1: Chemical Stability Assessment in Aqueous Buffers

Expertise & Rationale: The first step in characterizing a compound's stability is to understand its intrinsic chemical liability, independent of biological matrices. By incubating 4-Ethyl trazodone in buffers of varying pH, we can identify susceptibility to acid- or base-catalyzed hydrolysis. This is crucial as the compound will experience different pH environments in vivo (e.g., stomach vs. intestine vs. systemic circulation). A stable compound under these conditions ensures that any degradation observed in subsequent biological assays is enzymatically mediated.

Experimental Protocol: Buffer Stability

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of 4-Ethyl trazodone in DMSO.

-

Prepare three aqueous buffers: 100 mM Sodium Acetate (pH 4.5), 100 mM Potassium Phosphate (pH 7.4), and 100 mM Tris-HCl (pH 9.0).

-

-

Incubation:

-

Spike the 4-Ethyl trazodone stock solution into each buffer to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

-

Incubate the solutions in triplicate at 37°C.

-

-

Sampling and Quenching:

-

Collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., Quetiapine[12]) to precipitate any potential excipients and halt degradation.

-

-

Analysis:

-

Centrifuge the samples to pellet any precipitates.

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining 4-Ethyl trazodone.

-

Visualization: Chemical Stability Workflow

Caption: Workflow for assessing chemical stability in aqueous buffers.

Data Presentation: Hypothetical Buffer Stability Results

| pH | Time (hours) | Mean % Remaining (± SD) |

| 4.5 | 0 | 100 ± 0.0 |

| 1 | 99.1 ± 1.2 | |

| 2 | 98.5 ± 1.5 | |

| 4 | 97.2 ± 2.1 | |

| 8 | 95.8 ± 2.5 | |

| 24 | 91.3 ± 3.0 | |

| 7.4 | 0 | 100 ± 0.0 |

| 1 | 99.8 ± 0.9 | |

| 2 | 99.5 ± 1.1 | |

| 4 | 99.1 ± 1.3 | |

| 8 | 98.7 ± 1.8 | |

| 24 | 98.2 ± 2.2 | |

| 9.0 | 0 | 100 ± 0.0 |

| 1 | 98.2 ± 1.4 | |

| 2 | 96.9 ± 1.9 | |

| 4 | 94.1 ± 2.3 | |

| 8 | 89.5 ± 2.8 | |

| 24 | 78.4 ± 3.5 |

Interpretation: The hypothetical data suggest that 4-Ethyl trazodone is highly stable at neutral physiological pH but shows increased degradation under acidic and, more significantly, basic conditions. This indicates a potential liability to base-catalyzed hydrolysis.

Part 2: Stability Assessment in Human Plasma

Expertise & Rationale: Evaluating stability in plasma is a critical step to screen for susceptibility to enzymatic degradation by hydrolases (e.g., esterases, amidases) that are abundant in blood.[13][14] Furthermore, plasma contains high concentrations of proteins to which drugs can bind. Trazodone is known to be highly protein-bound (89-95%), which can influence its availability for metabolism and clearance.[4][15] This assay provides an early indication of a compound's survival in systemic circulation and helps interpret pharmacokinetic data.[13]

Experimental Protocol: Plasma Stability

-

Preparation:

-

Thaw pooled human plasma at 37°C.

-

Prepare a 10 mM stock solution of 4-Ethyl trazodone in DMSO.

-

Prepare stock solutions for a positive control (e.g., Propantheline, which is rapidly hydrolyzed) and a negative control (e.g., Verapamil, which is stable in plasma).

-

-

Incubation:

-

Warm the plasma to 37°C in a shaking water bath.

-

Initiate the reaction by spiking the test and control compounds into the plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.5%.

-

-

Sampling and Quenching:

-

Analysis:

-

Vortex the samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

-

Visualization: Plasma Stability Workflow

Caption: Experimental workflow for the human liver microsomal stability assay.

Caption: Hypothetical metabolic pathway of 4-Ethyl Trazodone based on Trazodone.

Data Analysis and Presentation

The rate of disappearance of the compound follows first-order kinetics. The elimination rate constant (k) is determined from the slope of the linear regression of the natural logarithm (ln) of the percentage of compound remaining versus time. [17]

-

Half-Life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| Dextromethorphan (High Turnover) | 8.5 | 81.5 | Low |

| Verapamil (Moderate Turnover) | 25.1 | 27.6 | Moderate |

| 4-Ethyl Trazodone (+NADPH) | 18.2 | 38.1 | Moderate-Low |

| 4-Ethyl Trazodone (-NADPH) | > 120 | < 5.8 | High |

Interpretation: The significant difference in stability for 4-Ethyl trazodone in the presence versus the absence of NADPH confirms that its degradation is primarily due to NADPH-dependent enzymatic metabolism (i.e., CYP enzymes). With a half-life of 18.2 minutes and a CLint of 38.1 µL/min/mg protein, it would be classified as a compound with moderate to low metabolic stability. This suggests it is likely to undergo significant first-pass metabolism in vivo, a critical consideration for its potential exposure and safety profile as an impurity.

Part 4: Analytical Methodology - A Representative LC-MS/MS Approach

Trustworthiness: A robust and validated analytical method is the bedrock of any stability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed. [12][18]

-

Chromatographic System: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., Inertsil C8, 50x4.6 mm, 3 µm)[12].

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM Ammonium Acetate, pH 4.0) and an organic mixture (e.g., Acetonitrile:Methanol, 80:20 v/v).[12]

-

Flow Rate: 0.8 - 1.0 mL/min. [12][19]* Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) for highest selectivity. Precursor and product ion pairs for 4-Ethyl trazodone and the internal standard would be optimized via infusion prior to the assay.

Conclusion and Synthesis

This guide outlines a structured, multi-faceted approach to characterizing the in vitro stability of 4-Ethyl trazodone. The collective data from these assays provide a comprehensive stability profile:

-

Chemical Stability: The compound is stable at physiological pH but may be susceptible to degradation in more alkaline environments.

-

Plasma Stability: High stability in plasma indicates a low risk of degradation in systemic circulation by plasma enzymes.

-

Metabolic Stability: The compound is a substrate for hepatic CYP enzymes, exhibiting moderate clearance in human liver microsomes. This suggests that in vivo, it would be subject to significant first-pass metabolism.

This in vitro profile is invaluable. For a drug impurity, this data helps establish acceptable limits in the drug substance and product, and informs toxicological risk assessments. For a potential drug candidate, these findings would guide medicinal chemistry efforts to improve metabolic stability and predict the human pharmacokinetic profile. The protocols and rationales presented herein provide a robust framework for researchers and drug development professionals to generate high-quality, interpretable stability data.

References

-

Jilani, T. N., & Gibbons, J. R. (2023). Trazodone. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Beaulieu, N., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 734–738. Available from: [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]

-

Psychopharmacology Institute. (2024). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Available from: [Link]

-

Study.com. (n.d.). Trazodone: Pharmacokinetics & Mechanism of Action. Available from: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

Zym-TRAZODONE Product Monograph. (2009). Available from: [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

-

PharmGKB. (n.d.). Trazodone Pathway, Pharmacokinetics. Available from: [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

-

Domainex. (n.d.). Plasma Stability Assay. Available from: [Link]

-

Prakash, R., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Scientific Reports, 2, 650. Available from: [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Available from: [Link]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. Available from: [Link]

-

Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. Available from: [Link]

-

European Journal of Pharmaceutical and Medical Research. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAGE. Available from: [Link]

-

Bio-protocol. (n.d.). Plasma Stability Assay. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl trazodone. PubChem Compound Database. Available from: [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. Available from: [Link]

-

Opte-ADME. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

-

IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

-

SynZeal. (n.d.). Trazodone EP Impurity E. Available from: [Link]

-

Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Available from: [Link]

-

Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

-

Allmpus. (n.d.). Trazodone BP Impurity E | Trazodone 4-Ethyl Impurity. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Available from: [https://www.rjpbcs.com/pdf/2012_3(4)/.[9]pdf]([Link]9]pdf)

-

DR JCR BIO. (n.d.). 1346599-35-6 ; Trazodone 4-Ethyl Impurity. Available from: [Link]

-

U.S. Food and Drug Administration. (2009). Chemistry Review(s) - Accessdata.fda.gov. Available from: [Link]

Sources

- 1. 4-Ethyl trazodone | C21H26ClN5O | CID 71316674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Trazodone EP Impurity E | 1346599-35-6 | SynZeal [synzeal.com]

- 4. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. study.com [study.com]

- 7. ClinPGx [clinpgx.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. scispace.com [scispace.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Plasma Stability Assay | Domainex [domainex.co.uk]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. storage.googleapis.com [storage.googleapis.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethyl Trazodone: Solubility and pKa

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Ethyl trazodone, a derivative of the well-known antidepressant, trazodone. For researchers, scientists, and professionals in drug development, understanding the solubility and acid dissociation constant (pKa) is fundamental. These parameters profoundly influence a compound's behavior in biological systems, impacting everything from formulation to bioavailability.[1][2] This document will delve into the theoretical underpinnings, practical experimental protocols, and the critical interpretation of data related to the solubility and pKa of 4-Ethyl trazodone.

Introduction to 4-Ethyl Trazodone